N-[1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl]acetamide
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Overview
Description
N-[1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl]acetamide is a fluorinated organic compound with significant applications in various scientific fields. Its unique structure, characterized by the presence of trifluoromethyl groups and a pyridine ring, imparts distinct chemical properties that make it valuable in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 5-methyl-2-aminopyridine with a trifluoromethylating agent, followed by acylation with acetic anhydride. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the trifluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N-[1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in oxidative stress, thereby exerting protective effects in cellular systems.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: Another fluorinated acetamide with similar chemical properties.
N-(Trifluoromethyl)acetamide: Shares the trifluoromethyl group but lacks the pyridine ring.
5-Methyl-2-aminopyridine: The precursor used in the synthesis of the target compound.
Uniqueness
N-[1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl]acetamide stands out due to the combination of trifluoromethyl groups and a pyridine ring, which imparts unique chemical and biological properties. This structural uniqueness enhances its potential in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C11H11F6N3O |
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Molecular Weight |
315.21g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl]acetamide |
InChI |
InChI=1S/C11H11F6N3O/c1-6-3-4-8(18-5-6)20-9(10(12,13)14,11(15,16)17)19-7(2)21/h3-5H,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
PFZXPRZBNTZDSQ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C |
Canonical SMILES |
CC1=CN=C(C=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C |
Origin of Product |
United States |
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